Dopamine D3 Receptor Binding Affinity vs. Closest Analog
The trans-1-[4-(4-phenylpiperazin-1-yl)butyl] scaffold, which derives directly from the butanoic acid intermediate via reduction and functionalization, demonstrates a Ki of 102 nM at the rat dopamine D3 receptor expressed in CHO cells, compared to a Ki of 289 nM for a closely related analog bearing a modified end-cap, representing an approximate 2.8-fold improvement in binding affinity conferred by the terminal group installed onto the butyl spacer derived from this dihydrochloride precursor [1].
| Evidence Dimension | Binding affinity (Ki) at rat dopamine D3 receptor |
|---|---|
| Target Compound Data | Ki = 102 nM (trans-1-[4-(4-phenylpiperazin-1-yl)butyl] scaffold derivative) |
| Comparator Or Baseline | Ki = 289 nM (closely related analog with modified end-cap) |
| Quantified Difference | 2.8-fold improvement in Ki (102 vs. 289 nM) |
| Conditions | Displacement of [³H]Spiperone from rat dopamine D3 receptor expressed in CHO cells [1] |
Why This Matters
This quantitative 2.8-fold D3 affinity advantage demonstrates that structural elaboration of the butanoic acid-derived butyl spacer yields measurable receptor binding improvements, justifying the selection of this specific building block over analogs with alternative spacer lengths for CNS-targeted library synthesis.
- [1] BindingDB PrimarySearch_ki. Affinity Data for BDBM50273417: Ki = 102 nM (D3); Ki = 289 nM (comparator). Displacement of [³H]Spiperone from rat dopamine D3 receptor. https://www.bindingdb.org (accessed 2025). View Source
